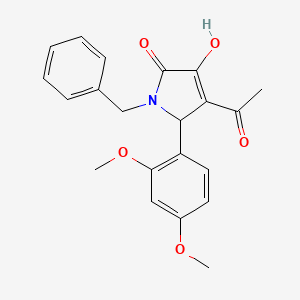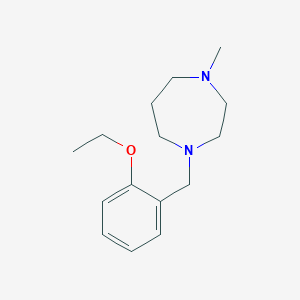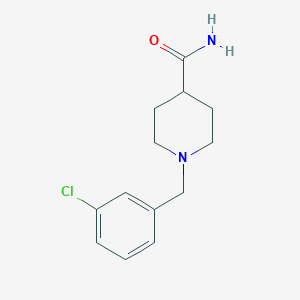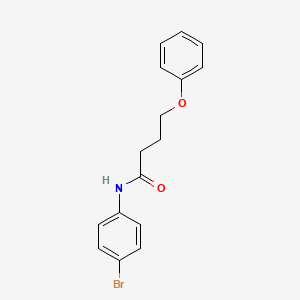
4-acetyl-1-benzyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-1-benzyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a compound that has been synthesized and studied for its potential use in scientific research. This compound is a member of the pyrrolone family of compounds, which are known for their diverse biological activities. In
作用機序
The mechanism of action of 4-acetyl-1-benzyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which are involved in the development of various inflammatory diseases. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. This compound has been shown to reduce the production of inflammatory cytokines and reactive oxygen species in macrophages and other immune cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth.
実験室実験の利点と制限
One advantage of using 4-acetyl-1-benzyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. Additionally, its anticancer activity makes it a potential candidate for the development of new cancer treatments. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which may limit its use in certain experimental protocols.
将来の方向性
There are several future directions for research on 4-acetyl-1-benzyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One direction is to further explore its potential use in the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological processes. Finally, future research could focus on developing new synthesis methods for this compound and its derivatives, which may lead to the discovery of new compounds with even greater biological activities.
合成法
The synthesis of 4-acetyl-1-benzyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves several steps. The first step is the synthesis of 2,4-dimethoxybenzaldehyde, which is then reacted with ethyl acetoacetate to form 2,4-dimethoxychalcone. The chalcone is then reacted with benzylamine to form the corresponding imine, which is reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with acetic anhydride to form the final product, this compound.
科学的研究の応用
4-acetyl-1-benzyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential use in scientific research. This compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, this compound has been shown to have anticancer activity, making it a potential candidate for the development of new cancer treatments.
特性
IUPAC Name |
3-acetyl-1-benzyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-13(23)18-19(16-10-9-15(26-2)11-17(16)27-3)22(21(25)20(18)24)12-14-7-5-4-6-8-14/h4-11,19,24H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYQMTCCGSMVMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=C(C=C(C=C2)OC)OC)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5003660.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B5003667.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5003672.png)


![propyl 6-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5003693.png)



![2-bromo-1-[2-(3-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5003705.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5003710.png)

![1-cyclohexyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5003734.png)
![5-(2,2-dimethylpropanoyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5003741.png)